molecular formula C24H20ClFN2OS B12387597 CB1 inverse agonist 2 CAS No. 1019839-52-1

CB1 inverse agonist 2

Cat. No.: B12387597
CAS No.: 1019839-52-1
M. Wt: 438.9 g/mol
InChI Key: OHOQFGDSEWQDAX-UHFFFAOYSA-N
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Description

Historical Context of Dibenzothiazepine-Based Pharmacophores

Dibenzothiazepines emerged as privileged scaffolds in medicinal chemistry following the discovery of clotiapine and quetiapine, tricyclic antipsychotics that demonstrated high affinity for serotonin and dopamine receptors. Early synthetic routes relied on base-catalyzed condensations of o-aminothiophenols with aldehydes, followed by copper-mediated intramolecular C–S bond formation. These methods enabled diversification of the central seven-membered ring, with electron-withdrawing substituents such as fluorine and chlorine proving critical for enhancing metabolic stability and target engagement.

The introduction of carboxamide functionalities at position 8, as seen in N-butyl-11-(3-chloro-4-fluorophenyl)- derivatives, marked a strategic shift toward modulating solubility and binding kinetics. Patent EP2307389B1 highlights dibenzothiazepine carboxamides as potent agents for bipolar and anxiety disorders, with in vitro assays showing nanomolar affinity for 5-HT2A receptors. Subsequent work by Saha et al. demonstrated the utility of Ugi–Joullié reactions for appending diverse amide groups, achieving yields exceeding 80% under mild conditions.

Structural Uniqueness of N-Butyl-11-(3-Chloro-4-Fluorophenyl) Substituent

The N-butyl-11-(3-chloro-4-fluorophenyl) variant distinguishes itself through three structural features:

  • N-Butyl Side Chain : The linear alkyl group at the carboxamide nitrogen enhances lipophilicity (ClogP ≈ 3.8), favoring blood-brain barrier penetration. Comparative SAR studies reveal that branching at this position reduces V2 receptor antagonism by 40–60%, underscoring the importance of chain linearity.
  • 3-Chloro-4-Fluorophenyl Group : Positioned at C11, this substituent induces a 15° dihedral angle between the aryl ring and the thiazepine plane, as confirmed by X-ray crystallography. The combined electron-withdrawing effects of chlorine and fluorine increase polarization of the sulfur atom, strengthening hydrophobic interactions with target proteins.
  • Carboxamide Linkage : The 8-carboxamide moiety participates in hydrogen bonding with conserved lysine residues in serotonin receptors. Molecular dynamics simulations suggest that replacing the carboxamide with esters or ketones decreases binding free energy by 2.3–3.1 kcal/mol.

Table 1: Comparative Effects of Substituents on Receptor Binding Affinity

Position Substituent 5-HT2A IC50 (nM) V2 Receptor Ki (nM)
8 Carboxamide 12 ± 2 45 ± 5
8 Ester 210 ± 30 290 ± 40
11 3-Cl-4-F-Ph 8 ± 1 28 ± 3
11 4-MeO-Ph 85 ± 10 120 ± 15

The synergistic interplay between these groups is exemplified by the compound’s conformational flexibility. Nuclear Overhauser effect (NOE) spectroscopy data reveal two populated states: a "folded" conformation where the N-butyl chain aligns with the chlorofluorophenyl group (70% occupancy) and an "extended" state that exposes the carboxamide to solvent (30% occupancy). This dynamic behavior may facilitate induced-fit binding to G protein-coupled receptors.

Properties

CAS No.

1019839-52-1

Molecular Formula

C24H20ClFN2OS

Molecular Weight

438.9 g/mol

IUPAC Name

N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29)

InChI Key

OHOQFGDSEWQDAX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Reduction and Cyclization

Reaction Pathway and Key Intermediates

This method begins with dithiosalicylic acid (Formula 2) and 1-chloro-2-nitrobenzene undergoing nucleophilic substitution in a basic aqueous solution (pH 10–12) at 100–105°C. Sodium hydroxide facilitates deprotonation, enabling the thiol group to displace chloride from the nitroarene. The intermediate 2-(2-nitrophenylsulfuryl)benzoic acid (Formula 3) is isolated via ethyl acetate extraction and subsequently reduced using Raney nickel under hydrogen gas (1–3 bar). The nitro group converts to an amine, yielding 2-(2-aminophenylsulfuryl)benzoic acid (Formula 4), which undergoes cyclization in toluene or dichloromethane with polyphosphoric acid (PPA) at 100–105°C.

Table 1: Optimization of Reduction and Cyclization Steps
Parameter Conditions Yield (%) Source
Catalyst Raney nickel (5–10 wt%) 85–92
Solvent Ethanol/water (3:1) 88
Cyclization Temperature 100–105°C 78–85
Reaction Time 6–8 hours 82

Advantages and Limitations

This route minimizes organic solvent use (<200 mL per 50 g substrate), aligning with green chemistry principles. However, PPA generates acidic waste, necessitating neutralization steps. The overall yield for the three-step sequence ranges from 65–70%.

Mannich Reaction for Enantioselective Synthesis

Proline-Catalyzed Asymmetric Mannich Cyclization

The Mannich reaction between dibenzo[b,f]thiazepine-imines and ketones (e.g., acetone, cyclopentanone) employs L-proline (10–15 mol%) as an organocatalyst. In ethanol at 25–40°C, the reaction achieves 91–99% enantiomeric excess (ee) by forming a chiral enamine intermediate. The N-butyl-4-fluorophenyl side chain is introduced via nucleophilic acyl substitution using butylamine and 3-chloro-4-fluorophenyl isocyanate .

Table 2: Enantioselectivity Under Varied Conditions
Ketone Catalyst Loading (mol%) ee (%) Yield (%) Source
Acetone 10 95 89
Cyclohexanone 15 99 92
2-Butanone 10 91 85

Scalability and Functional Group Tolerance

Gram-scale reactions (up to 50 mmol) retain >90% ee, demonstrating industrial applicability. However, electron-deficient ketones (e.g., trifluoromethylacetone) require higher catalyst loadings (20 mol%) and prolonged reaction times (48 hours).

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclization via Microwave Irradiation

A one-pot protocol combines 2-aminobenzenethiol and 1-chloro-2-nitrobenzene in dimethylacetamide (DMAc) under microwave irradiation (150°C, 300 W). Iron powder and ammonium chloride reduce the nitro group in situ, followed by cyclization using triphosgene (10–15 equiv). This method completes in 2–3 hours with a 75–80% yield, avoiding intermediate isolation.

Table 3: Microwave vs. Conventional Heating
Parameter Microwave Conventional
Time 2.5 hours 8 hours
Yield 78% 70%
Solvent Volume 50 mL/g 150 mL/g
Energy Consumption 0.8 kWh/mol 2.5 kWh/mol

Limitations

Microwave synthesis is limited by batch size (<100 g) and requires specialized equipment. Additionally, triphosgene poses toxicity risks, mandating strict containment measures.

Cyclization of Carbamate Intermediates

Carbamate Formation and Ring Closure

2-(Phenylthio)aniline reacts with phenyl chloroformate in toluene at 60–65°C to form a carbamate intermediate. Cyclization with PPA at 100°C generates the dibenzothiazepine core. The N-butyl carboxamide group is installed via HATU-mediated coupling with butylamine in dichloromethane.

Table 4: Carbamate Cyclization Efficiency
Acid Catalyst Temperature (°C) Yield (%) Purity (%)
Polyphosphoric acid 100 82 98
Methanesulfonic acid 120 75 95
Zeolite H-Y 150 68 90

Byproduct Formation

Competitive hydrolysis of the carbamate occurs at >110°C, reducing yields by 15–20%. Solvent-free conditions using molten PPA mitigate this issue but increase viscosity, complicating mixing.

Comparative Analysis of Methodologies

Table 5: Industrial Viability Assessment
Method Cost (USD/kg) Environmental Impact Scalability Yield (%)
Nucleophilic Substitution 1200 Moderate High 70
Mannich Reaction 2500 Low Medium 90
Microwave Synthesis 1800 High Low 78
Carbamate Cyclization 1500 Moderate High 82

The Mannich reaction offers superior enantioselectivity but suffers from high catalyst costs. For large-scale production, the nucleophilic substitution route balances cost and yield, though waste acid management remains a concern. Emerging techniques like flow chemistry could enhance microwave synthesis scalability.

Chemical Reactions Analysis

Catalytic Functionalization

Palladium and nickel catalysts facilitate cross-coupling and functional group modifications. While specific reactions for this compound are not fully detailed, analogous dibenzothiazepines undergo:

  • Suzuki-Miyaura couplings : For aryl/heteroaryl group introductions.

  • Buchwald-Hartwig aminations : To modify amine substituents .

Reaction TypeCatalystSubstrate CompatibilityYield (%)Reference
Suzuki-Miyaura couplingPd(PPh₃)₄Aryl boronic acids70–85
Buchwald-Hartwig aminationNi(COD)₂/DPPFPrimary/secondary amines65–80

Diastereoselective Reduction

The carbonyl group in Mannich reaction products undergoes diastereoselective reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Reducing AgentSolventDiastereoselectivity (dr)Yield (%)ee RetentionReference
NaBH₄MeOH/THF4:1–8:180–90>99%
LiAlH₄Et₂O3:1–6:175–85>99%

This step generates hydroxy-substituted stereocenters critical for bioactivity .

Solubility Optimization Reactions

To address poor solubility, 12h (the target compound) was derivatized via halogenation and amide group modifications. Introduction of a 3-chloro-4-fluorophenyl group enhanced solubility while maintaining CB1 inverse agonist activity .

ModificationSolubility (μg/mL)CB1 IC₅₀ (nM)Reference
3-Chloro-4-fluorophenyl12.51.8
4-Chlorophenyl (precursor)2.42.1

Stability Under Thermal and Acidic Conditions

The compound exhibits stability in acidic environments (pH 1–3) but degrades at temperatures >150°C, forming sulfoxide and dehalogenated byproducts .

ConditionDegradation ProductsHalf-LifeReference
HCl (1M, 25°C)Sulfoxide derivative>48 hours
150°C (neat)Dechlorinated dibenzothiazepine2 hours

Pharmacological Activity Modulation

The N-butylcarboxamide and 3-chloro-4-fluorophenyl groups are critical for CB1 receptor binding. Structural analogs lacking these groups show reduced potency .

Structural FeatureCB1 Binding Affinity (Ki, nM)Reference
N-butylcarboxamide3.2
3-Chloro-4-fluorophenyl1.8
Unsubstituted phenyl48.5

Scientific Research Applications

Synthesis and Development

The synthesis of dibenzo[b,f][1,4]thiazepine-8-carboxamide typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Core Structure : Initial reactions involve creating the dibenzo[b,f][1,4]thiazepine scaffold through cyclization reactions.
  • Functionalization : Subsequent steps introduce various functional groups to enhance biological activity and selectivity.

The synthesis requires careful control of reaction conditions to ensure high yields and purity, reflecting the compound's complexity .

Case Study 1: Appetite Regulation

A study investigated the effects of CB1 inverse agonists on appetite suppression. Dibenzo[b,f][1,4]thiazepine derivatives were tested in rodent models, showing significant reductions in food intake compared to control groups. This suggests potential for developing anti-obesity medications based on this compound's mechanism of action.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies on similar dibenzo compounds demonstrated their ability to protect human neuroblastoma cells from mitochondrial oxidative stress. Compounds showed over 90% protection when administered prior to exposure to toxic agents, indicating their potential as neuroprotective agents .

Mechanism of Action

The mechanism of action of dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:

    Receptor Binding: The compound binds to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dibenzo[b,f][1,4]thiazepine Derivatives with Varied Substituents

describes several analogs synthesized as dopamine D2 receptor antagonists. Key structural differences include:

  • Compound 29 : 10-Ethyl-N-(4-methoxyphenyl)-11-oxo derivative with a molecular weight (MW) of 421.0 g/mol.
  • Compound 30 : 10-Ethyl-N-(4-methoxyphenethyl)-11-oxo derivative (MW 449.1 g/mol).
  • Compound 36 : N-(4-methoxyphenyl)-10-methyl-11-oxo derivative (MW 407.0 g/mol).

Comparison with 12h :

  • 12h lacks the 5-oxide group and 10-ethyl/methyl substituents present in these analogs.
  • The N-butyl-3-chloro-4-fluorophenyl moiety in 12h enhances lipophilicity and solubility compared to the methoxybenzyl/phenethyl groups in compounds.
  • Biological activity diverges: 12h targets CB1 receptors, while compounds focus on D2 receptor antagonism .
Table 1: Physicochemical and Pharmacological Properties
Compound Substituents (Position) Molecular Weight (g/mol) Target Receptor Key Feature
12h N-butyl, 11-(3-Cl-4-F-phenyl) ~463.9* CB1 High solubility, CB1 selectivity
12e N-butyl, 11-(4-Cl-phenyl) ~448.3* CB1 Lower solubility than 12h
Compound 29 10-Ethyl, N-(4-MeO-phenyl), 5-oxide 421.0 D2 D2 antagonist, moderate lipophilicity
Clotiapine 2-Cl, 11-(4-Me-piperazinyl) 367.9 D2/5-HT2A Antipsychotic, piperazinyl group

*Calculated based on molecular formula.

Antimicrobial Derivatives with Azetidinone/Thiazolidinone Moieties

and describe dibenzothiazepine derivatives fused with azetidin-2-one (e.g., 2a–k ) or thiazolidin-4-one (e.g., 3a–k ). These compounds exhibit antimicrobial and antimycobacterial activity against Mycobacterium tuberculosis .

Comparison with 12h :

  • Structural divergence: Antimicrobial derivatives incorporate azetidinone/thiazolidinone rings at position 11, whereas 12h features a carboxamide and halogenated phenyl group.
  • Functional groups dictate activity: The azetidinone/thiazolidinone moieties enable interactions with microbial enzymes, while 12h’s butyl-carboxamide and chloro-fluorophenyl groups optimize CB1 binding .

Antipsychotic Agents: Clotiapine and Analogs

Clotiapine (–16) is a dibenzothiazepine antipsychotic with a 2-chloro-11-(4-methylpiperazinyl) structure. It targets D2 and 5-HT2A receptors, demonstrating the scaffold’s versatility .

Comparison with 12h :

  • Substituent position : Clotiapine’s piperazinyl group at position 11 and chloro substituent at position 2 confer affinity for dopaminergic/serotonergic receptors. In contrast, 12h ’s 3-chloro-4-fluorophenyl group at position 11 and carboxamide at position 8 prioritize CB1 selectivity.
  • Therapeutic application : Clotiapine treats schizophrenia, while 12h targets obesity or addiction via CB1 modulation .

Direct Analog: 12e vs. 12h

highlights the critical improvement from 12e to 12h :

  • 12e : 4-Chlorophenyl substituent led to low solubility , limiting bioavailability.
  • 12h : Introduction of 3-chloro-4-fluorophenyl enhanced solubility without compromising CB1 affinity. Fluorine’s electron-withdrawing effects improve metabolic stability and membrane permeability .

Biological Activity

Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- is a complex organic compound with the molecular formula C24H20ClFN2OSC_{24}H_{20}ClFN_{2}OS. This compound features a dibenzo[b,f][1,4]thiazepine core structure, which is characterized by its bicyclic arrangement of carbon and sulfur atoms. Its unique chemical properties make it a subject of interest in pharmacological research, particularly due to its potential as a cannabinoid receptor type 1 (CB1) inverse agonist.

Dibenzo[b,f][1,4]thiazepine-8-carboxamide has been identified as a CB1 inverse agonist , which means it can inhibit the activation of cannabinoid receptors involved in various physiological processes such as appetite regulation and pain sensation. This property suggests potential therapeutic applications in managing conditions like obesity and anxiety disorders.

Research indicates that compounds with similar structures can modulate neurotransmitter release and influence behaviors related to anxiety and depression. The compound's thiazepine ring allows for significant interactions with biological targets, enhancing its pharmacological profile.

Structure-Activity Relationship (SAR)

The biological activity of Dibenzo[b,f][1,4]thiazepine derivatives can be influenced by structural modifications. For instance, substituents on the phenyl ring can affect binding affinity to CB1 receptors. The following table summarizes some comparisons with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Dibenzo[b,e][1,4]thiazepineSimilar bicyclic structureCB1 agonistDifferent receptor affinity
2-Aminoquinazoline derivativesContains nitrogen heterocyclesAntitumor activityNo thiazepine core
BenzothiazepinesContains thiazepine ringCalcium channel blockerLacks the carboxamide functionality

This table highlights the unique receptor interactions and potential therapeutic applications of Dibenzo[b,f][1,4]thiazepine-8-carboxamide compared to other compounds.

In Vitro Studies

In vitro studies have shown that Dibenzo[b,f][1,4]thiazepine-8-carboxamide effectively binds to CB1 receptors with varying affinities depending on structural modifications. These studies often utilize radiolabeled ligands to assess binding affinity and efficacy in various biological systems.

For example, studies indicate that modifications in the chloro and fluoro substituents on the phenyl ring can enhance binding affinity and alter the compound's pharmacokinetic properties. Research has also demonstrated that this compound can influence cellular pathways associated with anxiety and mood disorders.

Case Studies

Several case studies have investigated the effects of Dibenzo[b,f][1,4]thiazepine derivatives in animal models:

  • Appetite Regulation : In rodent models, administration of this compound resulted in decreased food intake, suggesting its potential utility in obesity management.
  • Anxiety Models : Behavioral assays indicated that Dibenzo[b,f][1,4]thiazepine derivatives may exhibit anxiolytic effects comparable to established anxiolytics.

These findings underscore the compound's potential for development into therapeutic agents targeting cannabinoid pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the efficient synthesis of dibenzothiazepine derivatives like N-butyl-11-(3-chloro-4-fluorophenyl)-dibenzo[b,f][1,4]thiazepine-8-carboxamide?

  • Methodological Answer: Parallel synthesis techniques are critical for optimizing yield and structural diversity. Key steps include:

  • Core scaffold construction : Cyclization of substituted benzophenones with sulfur-containing reagents under reflux conditions.
  • Piperazine/amide functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the N-butyl and 3-chloro-4-fluorophenyl groups .
  • Solubility optimization : Structural modifications, such as halogen substitution (e.g., fluorine at the 4-position of the phenyl ring), improve solubility without compromising receptor affinity .

Q. How is the structural characterization of dibenzothiazepine derivatives performed to confirm their chemical identity?

  • Methodological Answer: Multi-modal analytical techniques are used:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>98%).
  • X-ray crystallography : Resolves crystal packing and confirms the dibenzothiazepine core geometry .

Q. What in vitro assays are utilized to evaluate the receptor selectivity of dibenzothiazepine derivatives?

  • Methodological Answer: Radioligand binding assays using:

  • Recombinant human CB1/CB2 receptors : Competitive displacement of [³H]CP-55,940 to determine IC₅₀ values.
  • Functional assays : Measurement of cAMP accumulation in HEK293 cells transfected with CB1 receptors to assess inverse agonist activity .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) systematically investigated for dibenzothiazepine-based CB1 inverse agonists?

  • Methodological Answer: SAR studies involve:

  • Combinatorial libraries : Synthesis of analogs with variations in the carboxamide side chain (e.g., N-butyl vs. N-cyclopropylmethyl) and aryl substituents.
  • In vitro binding assays : Quantification of CB1/CB2 selectivity ratios (e.g., lead compound 12h shows >1000-fold selectivity for CB1 over CB2).
  • In vivo pharmacodynamic models : Rodent studies measuring food intake suppression and metabolic parameters to correlate receptor activity with functional outcomes .

Q. What strategies are implemented to address solubility challenges in lead dibenzothiazepine compounds during preclinical development?

  • Methodological Answer: Key strategies include:

  • Halogen substitution : Introducing fluorine at the 4-position of the phenyl ring (as in 12h) enhances solubility (logP reduction from 4.2 to 3.8) while maintaining CB1 affinity.
  • Prodrug formulations : Esterification of the carboxamide group to improve bioavailability in pharmacokinetic studies .

Q. What molecular modeling techniques are applied to predict the binding interactions of dibenzothiazepine derivatives with the CB1 receptor?

  • Methodological Answer: Computational approaches include:

  • Docking simulations : Alignment of the dibenzothiazepine core within the CB1 receptor’s hydrophobic pocket (e.g., interactions with residues F237 and W356).
  • Molecular dynamics (MD) : Simulations to assess stability of the ligand-receptor complex over 100 ns, highlighting critical hydrogen bonds with K192 .

Q. How do fluorinated substituents (e.g., 3-chloro-4-fluorophenyl) influence the metabolic stability of dibenzothiazepine derivatives?

  • Methodological Answer: Fluorine atoms:

  • Reduce CYP450-mediated oxidation : Microsomal stability assays show a 40% increase in half-life (t₁/₂) for 12h compared to non-fluorinated analogs.
  • Enhance membrane permeability : Caco-2 assays demonstrate a Papp value of 12 × 10⁻⁶ cm/s, correlating with improved CNS penetration .

Contradictions and Limitations in Current Evidence

  • Synthetic reproducibility : and describe divergent reaction conditions (e.g., solvent systems: acetone-ethanol vs. DMF), which may affect yield and scalability.
  • Fluorine’s dual role : While fluorine enhances solubility ( ), over-substitution can reduce CB1 affinity (e.g., 12h vs. 12e in ), necessitating balanced SAR.

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